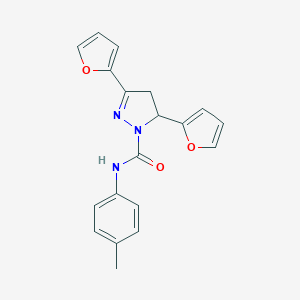
3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes or by disrupting the cell membrane.
Biochemical and Physiological Effects:
The compound 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits anticancer, antifungal, and antibacterial activities. The compound has also been shown to have a significant effect on the activity of enzymes, including acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in lab experiments is its potential as a versatile compound with applications in various fields. However, the compound has certain limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One potential direction is to explore the compound's potential as a fluorescent probe in biological imaging. Another direction is to investigate the compound's potential as an organic semiconductor for use in electronic devices. Finally, further studies are needed to fully understand the compound's mechanism of action and to evaluate its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a versatile compound with potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the compound's potential in various fields and to evaluate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been achieved using different methods, including the reaction of 4-methylbenzaldehyde, 2-furfural, and hydrazine hydrate in ethanol under reflux conditions. This method has been optimized to obtain high yields of the compound. Other methods include the reaction of 4-methylbenzaldehyde, 2-furfurylamine, and acetylacetone in ethanol under reflux conditions.
Scientific Research Applications
The compound 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. In materials science, it has been studied for its potential application as a fluorescent probe and as an organic semiconductor. In catalysis, it has been evaluated for its catalytic activity in various reactions.
properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3,5-bis(furan-2-yl)-N-(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-13-6-8-14(9-7-13)20-19(23)22-16(18-5-3-11-25-18)12-15(21-22)17-4-2-10-24-17/h2-11,16H,12H2,1H3,(H,20,23) |
InChI Key |
GJFMVVDKMYZIOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-(4-chlorophenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292093.png)
![Ethyl 1-(2-fluorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292096.png)
![Diethyl 1-(4-chlorophenyl)-7-methyl-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292097.png)
![3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292100.png)
![3-Ethyl 6-methyl 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-7-methyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292101.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-(2-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292103.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292105.png)
![Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292106.png)
![Ethyl 15-(3-chlorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292108.png)
![Ethyl 15-(4-fluorophenyl)-11-pyridin-3-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292110.png)
![Ethyl 15-(2-methylphenyl)-11-pyridin-3-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292111.png)
![Ethyl 15-(2-fluorophenyl)-11-(3-methoxyphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292112.png)
![Ethyl 11-(3-methoxyphenyl)-15-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292113.png)
![Ethyl 15-(4-chlorophenyl)-11-thiophen-2-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292115.png)